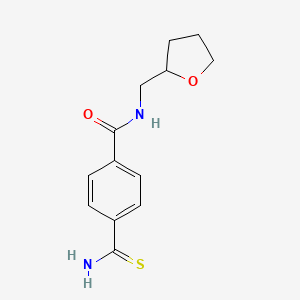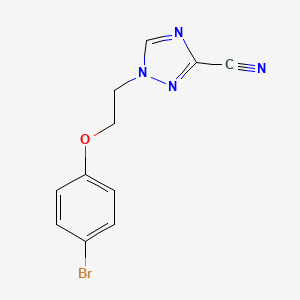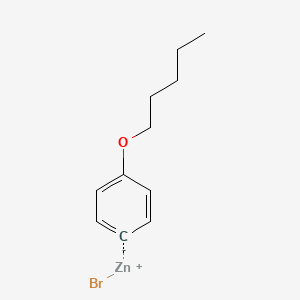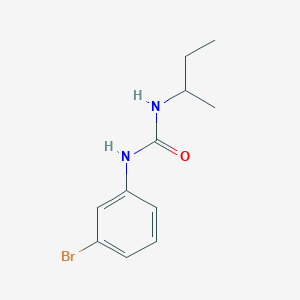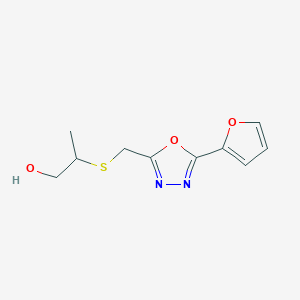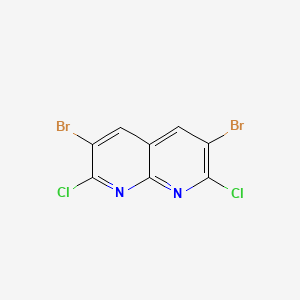
3,6-Dibromo-2,7-dichloro-1,8-naphthyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Dibromo-2,7-dichloro-1,8-naphthyridine: is a heterocyclic compound with the molecular formula C8H2Br2Cl2N2 and a molecular weight of 356.83 g/mol . This compound belongs to the naphthyridine family, which is characterized by a bicyclic structure containing two nitrogen atoms. The presence of bromine and chlorine atoms in the structure makes it a valuable intermediate in various chemical syntheses and applications.
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 3,6-Dibromo-2,7-dichloro-1,8-naphthyridine typically involves the halogenation of 1,8-naphthyridine derivatives. One common method includes the bromination and chlorination of 1,8-naphthyridine using bromine and chlorine reagents under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a catalyst like iron(III) chloride to facilitate the halogenation process.
Industrial Production Methods:
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions:
Substitution Reactions: 3,6-Dibromo-2,7-dichloro-1,8-naphthyridine can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form naphthyridine oxides or reduction reactions to yield naphthyridine derivatives with reduced halogen content.
Cross-Coupling Reactions: It can be used in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with various aryl or alkyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate in solvents such as toluene or dimethylformamide.
Major Products Formed:
- Substituted naphthyridines with various functional groups.
- Naphthyridine oxides or reduced naphthyridine derivatives.
- Coupled products with aryl or alkyl groups attached to the naphthyridine core .
科学研究应用
Chemistry:
3,6-Dibromo-2,7-dichloro-1,8-naphthyridine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of various substituted naphthyridines, which are valuable in medicinal chemistry .
Biology and Medicine:
In medicinal chemistry, naphthyridine derivatives have shown potential as antimicrobial, antiviral, and anticancer agents. The halogenated naphthyridines, including this compound, are studied for their ability to interact with biological targets such as enzymes and receptors .
Industry:
The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes. Its unique electronic properties make it suitable for applications in optoelectronic devices .
作用机制
The mechanism of action of 3,6-Dibromo-2,7-dichloro-1,8-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors, through halogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects . The compound’s halogen atoms play a crucial role in enhancing its binding affinity and specificity towards the targets .
相似化合物的比较
- 3,6-Dibromo-1,8-naphthyridine
- 2,7-Dichloro-1,8-naphthyridine
- 3,6-Dichloro-1,8-naphthyridine
- 2,7-Dibromo-1,8-naphthyridine
Comparison:
3,6-Dibromo-2,7-dichloro-1,8-naphthyridine is unique due to the presence of both bromine and chlorine atoms, which impart distinct electronic and steric properties compared to its analogs. The combination of these halogens enhances its reactivity and makes it a versatile intermediate for various chemical transformations . In contrast, compounds with only bromine or chlorine atoms may exhibit different reactivity patterns and biological activities .
属性
分子式 |
C8H2Br2Cl2N2 |
|---|---|
分子量 |
356.83 g/mol |
IUPAC 名称 |
3,6-dibromo-2,7-dichloro-1,8-naphthyridine |
InChI |
InChI=1S/C8H2Br2Cl2N2/c9-4-1-3-2-5(10)7(12)14-8(3)13-6(4)11/h1-2H |
InChI 键 |
ZUXWTYNDTSJSKZ-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C=C(C(=NC2=NC(=C1Br)Cl)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


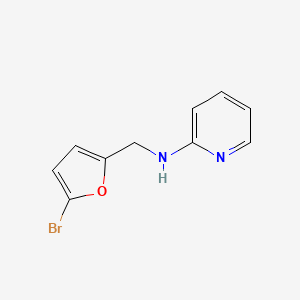
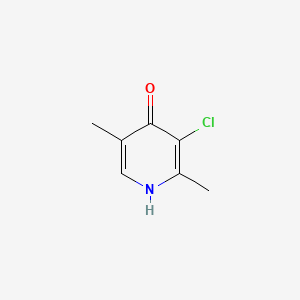
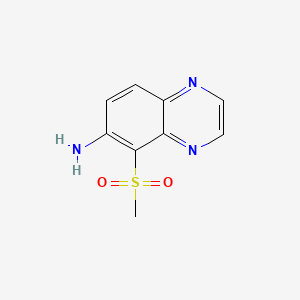
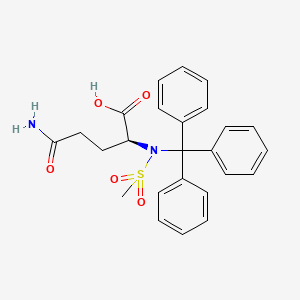
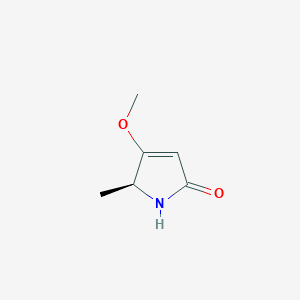
![2-[(2'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14897585.png)

